

Comprehensive Analytical Cross-Validation Guide: 1-(2,5-Dichlorophenyl)-2-nitroethene

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Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)-2-nitroethene

CAS No.: 1056473-63-2

Cat. No.: B1434774

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Executive Summary & Strategic Rationale

1-(2,5-Dichlorophenyl)-2-nitroethene (CAS: 2,5-dichloro- β -nitrostyrene) is a critical electrophilic intermediate, primarily utilized in the synthesis of phenethylamine derivatives (e.g., via reduction to 2C-C) and as a Michael acceptor in diverse organic transformations.[1] Its high reactivity makes it susceptible to polymerization and degradation, posing significant challenges for accurate quality control.

This guide moves beyond standard monographs by establishing a Cross-Validation Framework. We do not rely on a single analytical technique. Instead, we triangulate purity and identity using three orthogonal methods: HPLC-UV (for routine quantitation), GC-MS (for volatile impurity profiling), and Quantitative NMR (qNMR) (as the primary reference standard).

The Core Directive: Why Cross-Validate?

- **HPLC Bias:** UV detection assumes uniform response factors. If a synthetic byproduct (e.g., 2,5-dichlorobenzaldehyde) has a higher extinction coefficient than the product, HPLC will underestimate purity.[1]

- GC Instability: Nitroalkenes are thermally labile. High inlet temperatures can induce in situ degradation, leading to false "impurity" peaks.[1]
- The Solution: qNMR provides an absolute molar purity assay independent of reference standards or extinction coefficients, serving as the "judge" to validate the HPLC and GC methods.

Structural Characterization & Properties[1][2]

Property	Specification
IUPAC Name	1-(2,5-Dichlorophenyl)-2-nitroethene
Molecular Formula	C ₈ H ₅ Cl ₂ NO ₂
Molecular Weight	218.04 g/mol
Appearance	Yellow crystalline solid
Melting Point	105–108 °C (Typical)
Solubility	Soluble in DCM, Acetone, DMSO; Sparingly soluble in Ethanol; Insoluble in Water

Method A: HPLC-UV (The Routine Quantitation Standard)

Objective: To quantify the main component and non-volatile related substances (e.g., starting aldehyde, dimers).

Experimental Protocol

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 μm). Why? Core-shell particles provide high resolution at lower backpressure, essential for separating the nitrostyrene from closely eluting aldehyde precursors.[1]
- Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient:
 - 0–2 min: 40% B (Isocratic hold to elute polar impurities)
 - 2–12 min: 40% → 90% B (Linear gradient)
 - 12–15 min: 90% B (Wash)
 - 15–18 min: 40% B (Re-equilibration)
- Flow Rate: 1.0 mL/min.[2]
- Detection: UV @ 254 nm (aromatic ring) and 310 nm (conjugated nitroalkene system). Note: Monitoring at 310 nm increases selectivity for the product over non-conjugated impurities.
- Injection Volume: 5 µL.
- Sample Diluent: 50:50 Water:Acetonitrile.

Performance Metrics (Representative)

Parameter	Value
Linearity (R ²)	> 0.999 (Range: 10–500 µg/mL)
LOD / LOQ	0.05 µg/mL / 0.15 µg/mL
Precision (RSD)	< 0.8% (n=6 injections)

Method B: GC-MS (Impurity Profiling)

Objective: To identify volatile impurities (solvents, unreacted 2,5-dichlorobenzaldehyde) and confirm mass spectral fingerprint.

Experimental Protocol

- Instrument: GC-MS (Single Quadrupole), e.g., Shimadzu QP2020 NX.[1]

- Column: DB-5ms UI (30 m x 0.25 mm x 0.25 μ m). Why? Ultra-Inert (UI) phase is critical to prevent active site adsorption of the nitro group.
- Inlet Temperature: 200 °C. Critical: Standard 250 °C inlets can cause thermal elimination of NO₂. Keep this low.
- Injection Mode: Split 20:1.
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Oven Program:
 - Initial: 60 °C (Hold 1 min)
 - Ramp: 20 °C/min to 280 °C
 - Hold: 3 min
- MS Source/Interface: 230 °C / 280 °C.
- Scan Range: 35–450 m/z.

Self-Validating Check

- Thermal Stability Test: Inject the sample at inlet temperatures of 180 °C, 220 °C, and 260 °C. If the purity profile changes significantly (e.g., appearance of a peak at [M-46] due to NO₂ loss), the method is thermally stressing the analyte.

Method C: qNMR (The Primary Reference)

Objective: To determine absolute purity without a reference standard of the analyte. This value validates the HPLC purity assignment.

Experimental Protocol

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-d₆ (99.9% D).

- Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT®) or Maleic Acid.[1]
Requirement: High purity (>99.9%), non-hygroscopic, distinct signals.
- Relaxation Delay (d1): 30 seconds. Why? To ensure full relaxation of all protons (5 x T1) for accurate integration.
- Pulse Angle: 90°.
- Scans: 16–32.

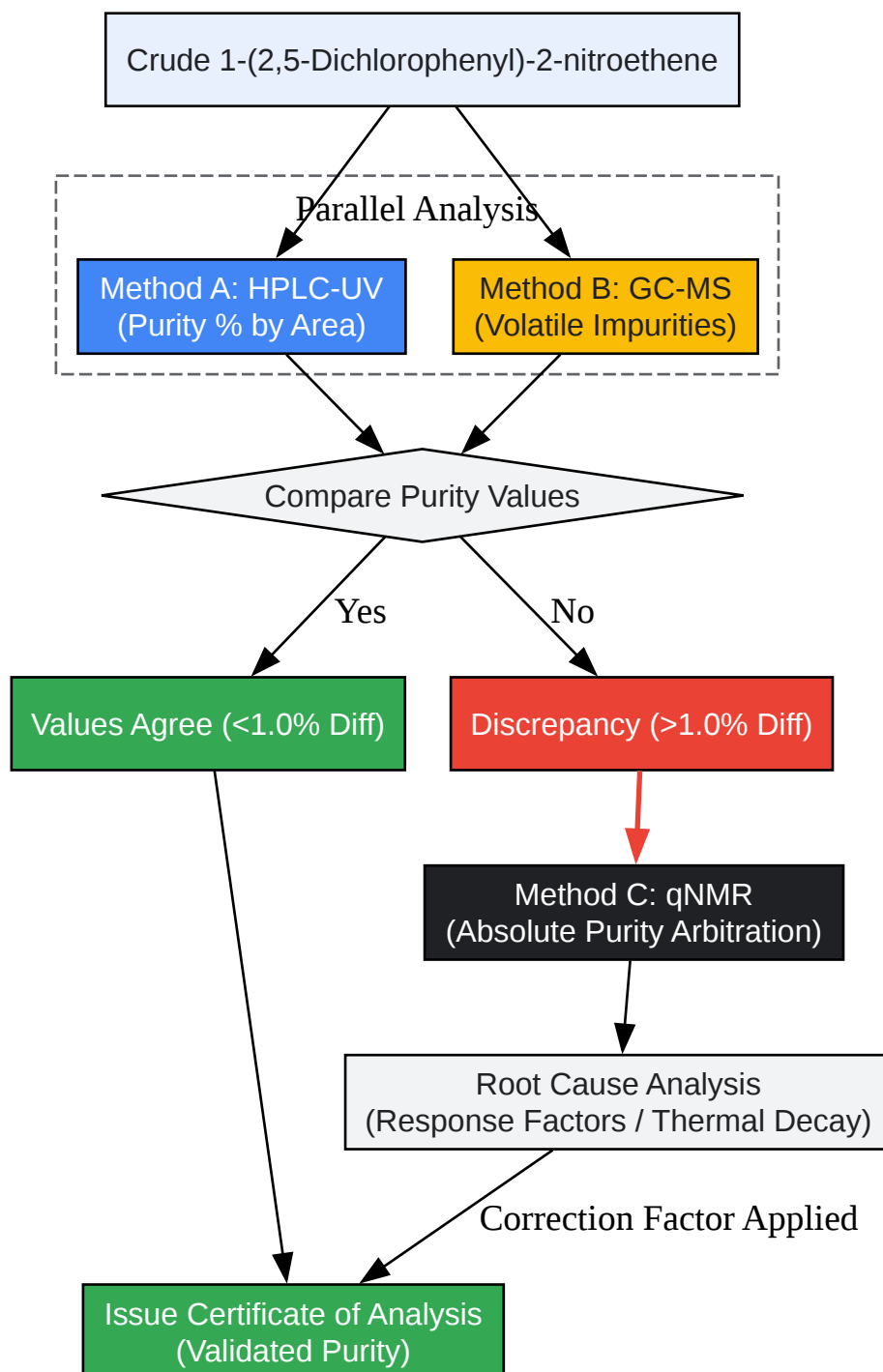
Calculation

Purity is calculated using the molar ratio between the unique vinyl proton of the nitrostyrene (~8.2 ppm, doublet) and the singlet of the Internal Standard.

- : Integral area[3]
- : Number of protons contributing to signal[4]
- : Molecular weight
- : Mass weighed
- : Purity[1][2][3][4]

Cross-Validation Workflow & Decision Logic

The following diagram illustrates the logical flow for cross-validating the analytical results. We use qNMR to arbitrate discrepancies between HPLC and GC.



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Figure 1: Analytical Cross-Validation Decision Matrix. qNMR serves as the orthogonal anchor when chromatographic methods diverge.

Comparative Analysis of Methods

The table below summarizes the strengths and weaknesses of each approach for this specific nitrostyrene derivative.

Feature	HPLC-UV	GC-MS	qNMR
Primary Utility	Routine QC, Non-volatile impurities	Volatile impurities, Identification	Absolute Purity, Reference Std Qualification
Specificity	High (with gradient)	High (Mass fingerprint)	Very High (Structural resolution)
Sensitivity	Excellent (LOD ~0.05 µg/mL)	Excellent (LOD ~0.01 µg/mL)	Moderate (Requires ~10 mg sample)
Risk Factor	Response factor bias	Thermal degradation of nitro group	Solvent peak overlap (DMSO/Water)
Validation Status	Secondary (Requires Ref Std)	Secondary (Requires Ref Std)	Primary (Self-validating)

Technical Insight: Handling Discrepancies

If HPLC Purity (99.5%) > qNMR Purity (98.0%):

- Cause: The sample likely contains inorganic salts or residual solvents (which are invisible to UV detection) or the extinction coefficient of the impurity is much lower than the product.
- Action: Trust the qNMR value for assay. Use GC-MS to check for trapped solvents (e.g., DCM).

If GC Purity (95.0%) < HPLC Purity (99.0%):

- Cause: Thermal degradation in the GC inlet is generating artifacts (false impurities).
- Action: Lower GC inlet temperature or rely on HPLC for purity.

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